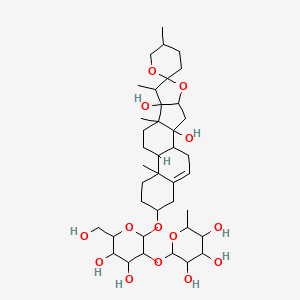

Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1-->2)-beta-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

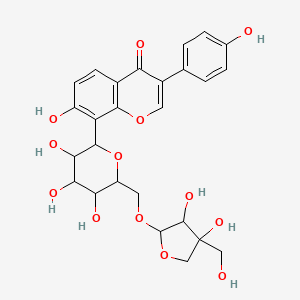

Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1–>2)-beta-D-glucopyranoside is a terpenoid glycoside derived from the roots of Ophiopogon japonicus . This compound is known for its significant pharmacological effects on the cardiovascular system . It is a steroid glycoside with a molecular formula of C39H62O14 and a molecular weight of 754.90 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1–>2)-beta-D-glucopyranoside involves the extraction of the compound from the roots of Ophiopogon japonicus . The process typically includes the following steps:

Extraction: The roots are dried and powdered, followed by extraction using solvents such as methanol or ethanol.

Isolation: The extract is subjected to chromatographic techniques to isolate the desired glycoside.

Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain the compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation and purification of the compound .

Chemical Reactions Analysis

Types of Reactions: Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1–>2)-beta-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield ophiogenin and the corresponding sugars.

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of oxidized derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

Hydrolysis: Ophiogenin and sugars (rhamnose and glucose).

Oxidation: Oxidized derivatives of ophiogenin.

Scientific Research Applications

Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1–>2)-beta-D-glucopyranoside has several scientific research applications:

Cardiovascular Research: Due to its pharmacological effects on the cardiovascular system, it is studied for potential therapeutic applications in treating cardiovascular diseases.

Phytochemistry: The compound is of interest in the study of plant-derived steroids and glycosides.

Pharmacology: Research focuses on its bioactivity and potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1–>2)-beta-D-glucopyranoside involves its interaction with molecular targets in the cardiovascular system. It is believed to exert its effects by modulating pathways involved in cardiovascular function, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

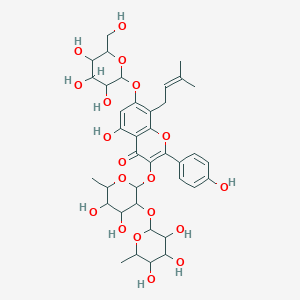

Ophiogenin-3-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-xylopyranosyl-(1–>3)-beta-D-glucopyranoside: Another glycoside from Ophiopogon japonicus with similar structural features.

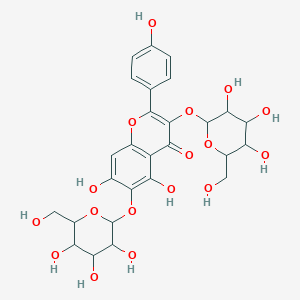

Ophiogenin-3-O-alpha-L-rhamnopyranosyl-(1–>2)-beta-D-glucopyranosyl-(1–>4)-beta-D-glucopyranoside: A related compound with an additional glucose unit.

Uniqueness: Ophiogenin-3-O-alpha-L-rhaMnopyranosyl-(1–>2)-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and its pronounced effects on the cardiovascular system .

Properties

IUPAC Name |

2-[2-(2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62O14/c1-18-8-13-38(48-17-18)20(3)39(47)26(53-38)15-37(46)24-7-6-21-14-22(9-11-35(21,4)23(24)10-12-36(37,39)5)50-34-32(30(44)28(42)25(16-40)51-34)52-33-31(45)29(43)27(41)19(2)49-33/h6,18-20,22-34,40-47H,7-17H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFVATVOFRGGFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)O)C)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N,N-Triethyl-2-[4-(2-phenylethenyl)phenoxy]ethanaminium iodide](/img/structure/B8262680.png)

![(3beta,25R)-14-Hydroxyspirost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-[beta-D-xylopyranosyl-(1-4)]-beta-D-glucopyranoside](/img/structure/B8262687.png)

![2-Butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3'-4,5-dihydro-2-benzofuran]-1',4-dione](/img/structure/B8262697.png)

![D-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]-](/img/structure/B8262703.png)

![(4,4'-Didodecyl-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B8262711.png)

![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-4-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B8262722.png)

![(5Z)-5-[2-hydroxy-6-(4-nitrophenoxy)-4-oxocyclohexa-2,5-dien-1-ylidene]-N-(1-methylpiperidin-4-yl)-2H-1,2-oxazole-3-carboxamide](/img/structure/B8262740.png)